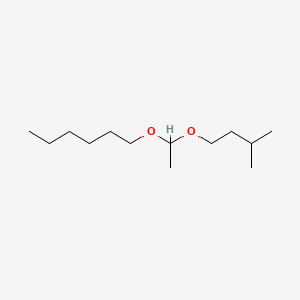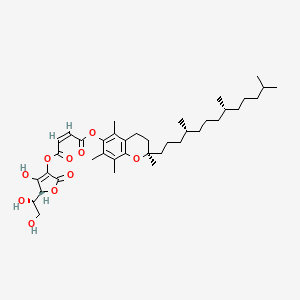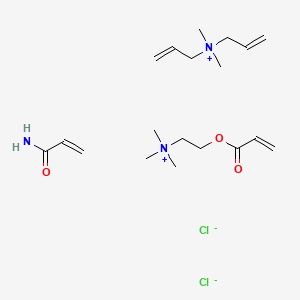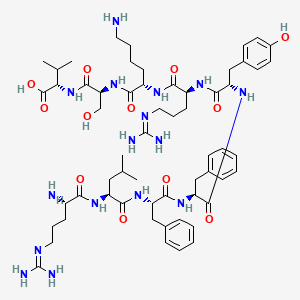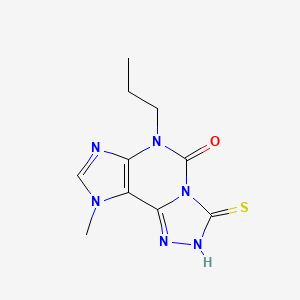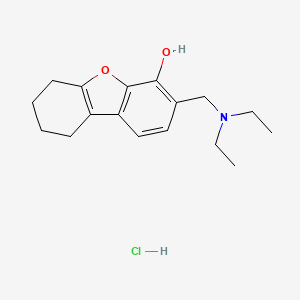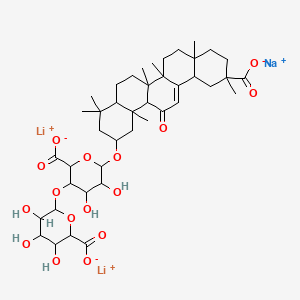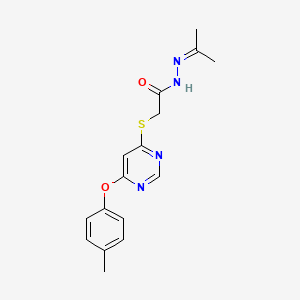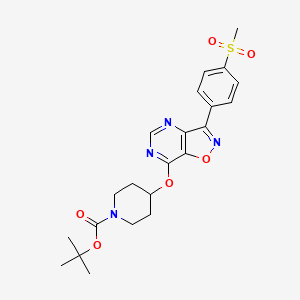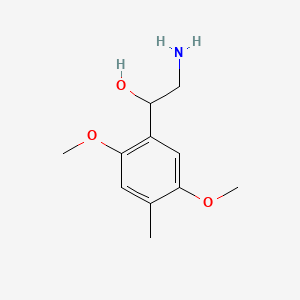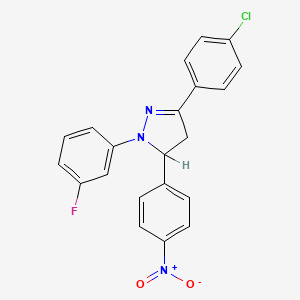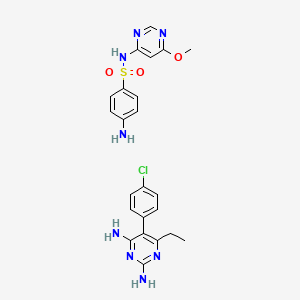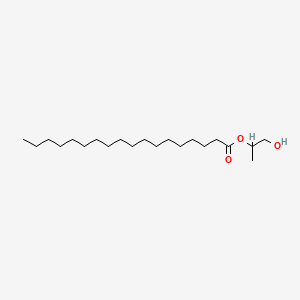
Propylene glycol 2-stearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propylene glycol 2-stearate is an ester formed from the reaction of propylene glycol and stearic acid. It is commonly used in various industries, including cosmetics, pharmaceuticals, and food, due to its emulsifying and skin-conditioning properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propylene glycol 2-stearate is synthesized through the esterification of propylene glycol with stearic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the esterification process . The reaction conditions often include elevated temperatures and controlled reaction times to ensure the formation of the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound can be carried out using batch or continuous processes. Batch processes are suitable for smaller production scales and a wide range of products, while continuous processes are more efficient for large-scale production with a narrow product range . Reactor design and process optimization are crucial for achieving high-quality emulsifiers .
Análisis De Reacciones Químicas
Types of Reactions: Propylene glycol 2-stearate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions, where the ester bond is broken down into its constituent alcohol and acid .
Common Reagents and Conditions: The esterification of propylene glycol and stearic acid requires a catalyst, such as p-toluenesulfonic acid, and elevated temperatures to drive the reaction to completion . Hydrolysis reactions typically involve the use of water and an acid or base catalyst to break the ester bond .
Major Products Formed: The primary product of the esterification reaction is this compound. Hydrolysis of this ester yields propylene glycol and stearic acid .
Aplicaciones Científicas De Investigación
Propylene glycol 2-stearate has a wide range of applications in scientific research and industry. In the field of chemistry, it is used as an emulsifier and surfactant in various formulations . In biology and medicine, it serves as a skin-conditioning agent and is used in topical formulations to enhance skin hydration . Additionally, it is employed in the food industry as an emulsifier to improve the texture and stability of food products .
Mecanismo De Acción
Propylene glycol 2-stearate exerts its effects primarily through its emulsifying and skin-conditioning properties. As an emulsifier, it helps to stabilize mixtures of oil and water by reducing the surface tension between the two phases . In topical applications, it forms a barrier on the skin’s surface, helping to retain moisture and improve skin hydration .
Comparación Con Compuestos Similares
Similar Compounds:
- Glycol stearate
- Glycol stearate SE
- Glycol distearate
Comparison: Propylene glycol 2-stearate is similar to glycol stearate and its derivatives in terms of its emulsifying and skin-conditioning properties . it is unique in its specific combination of propylene glycol and stearic acid, which gives it distinct physicochemical properties and applications . Unlike glycol stearate, which is a mixture of mono- and diesters, this compound is primarily a monoester, providing different functional characteristics in formulations .
Propiedades
Número CAS |
3539-36-4 |
|---|---|
Fórmula molecular |
C21H42O3 |
Peso molecular |
342.6 g/mol |
Nombre IUPAC |
1-hydroxypropan-2-yl octadecanoate |
InChI |
InChI=1S/C21H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20(2)19-22/h20,22H,3-19H2,1-2H3 |
Clave InChI |
IBQWRULIBDEOPW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


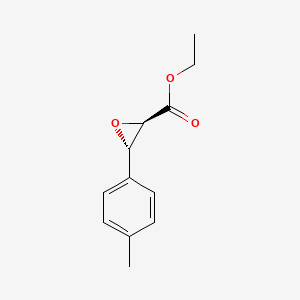
![N-(3-methylphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12771591.png)
